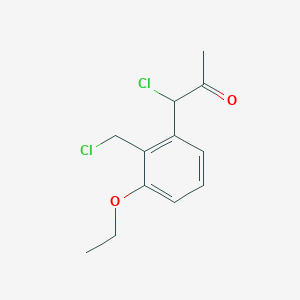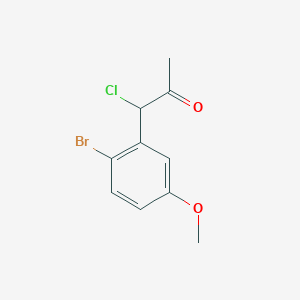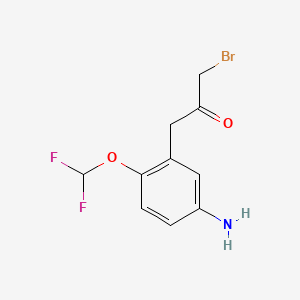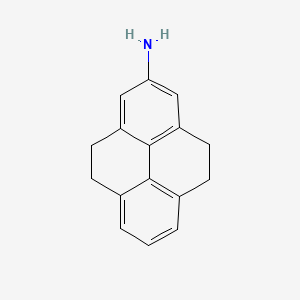
4,5,9,10-Tetrahydropyren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,9,10-Tetrahydropyren-2-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a pyrene core with four hydrogen atoms added to the 4, 5, 9, and 10 positions, and an amine group attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrahydropyren-2-amine typically involves the hydrogenation of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydropyrene is then subjected to amination reactions to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation and amination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,9,10-Tetrahydropyren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,9,10-Tetrahydropyren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4,5,9,10-Tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The compound’s polycyclic aromatic structure also allows for π-π interactions with aromatic residues in proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene: The parent compound without the hydrogenation and amine group.
1-Aminopyrene: A similar compound with an amine group at the 1 position.
4,5,9,10-Tetrahydropyrene: The hydrogenated form without the amine group.
Uniqueness
4,5,9,10-Tetrahydropyren-2-amine is unique due to the combination of its tetrahydropyrene core and the amine group at the 2 position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research.
Eigenschaften
CAS-Nummer |
101283-00-5 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C16H15N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7,17H2 |
InChI-Schlüssel |
STSFAROQOOSKCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC(=C2)N)CCC4=CC=CC1=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


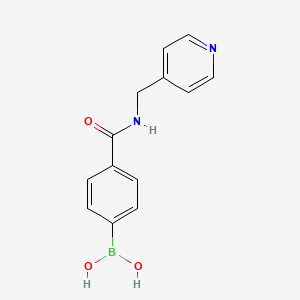
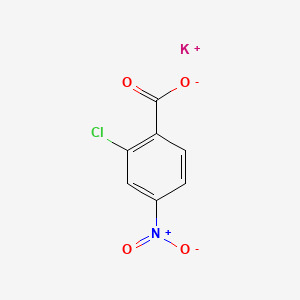

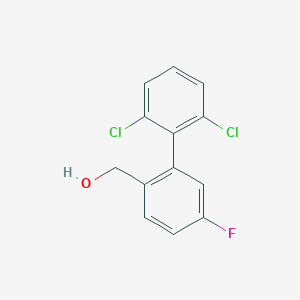
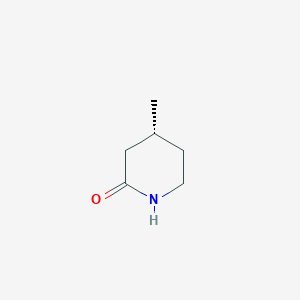
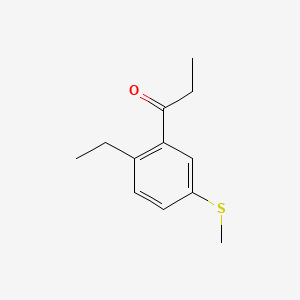
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
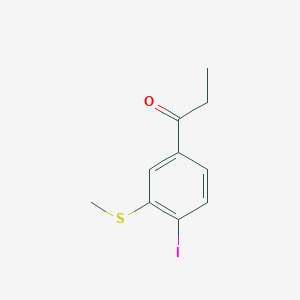
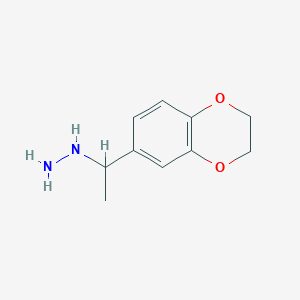
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
